

# The Origin of Dregeoside Da1: A Technical Guide

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## Compound of Interest

Compound Name: Dregeoside Da1

Cat. No.: B1157986

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## Abstract

**Dregeoside Da1** is a naturally occurring steroidal glycoside that has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the origin, isolation, and preliminary biological evaluation of **Dregeoside Da1**. The information is compiled from available scientific literature to serve as a foundational resource for researchers and professionals in drug development. This document details the source organism, methods of extraction and purification, and initial insights into its mechanism of action, with a focus on its purported anti-inflammatory and immunomodulatory activities. All quantitative data is presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding of this promising natural product.

## Introduction

Natural products have historically been a rich source of novel chemical entities for drug discovery. Among these, steroidal glycosides represent a diverse class of compounds with a wide range of biological activities. **Dregeoside Da1**, a complex pregnane glycoside, has been identified as a constituent of the plant *Dregea volubilis*. This guide aims to consolidate the existing knowledge on the origin and isolation of **Dregeoside Da1** and to provide a preliminary understanding of its biological significance.

## Source and Isolation of Dregeoside Da1

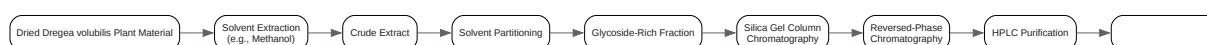
**Dregeoside Da1** is a natural product isolated from the plant *Dregea volubilis* (L.f.) Benth. ex Hook.f., a member of the Apocynaceae family.[1] This climbing shrub is found in part of Asia and has been used in traditional medicine. The primary source for the isolation and structural elucidation of **Dregeoside Da1** is a study published in the Chemical & Pharmaceutical Bulletin in 1985 by Yoshimura et al. While the full, detailed protocol from the original publication is not widely accessible, subsequent studies have referenced this work and provided insights into the general methodology.

## General Isolation Protocol

The isolation of **Dregeoside Da1** from *Dregea volubilis* typically involves a multi-step process combining extraction and chromatographic techniques. The general workflow is as follows:

- **Extraction:** The dried and powdered plant material (usually leaves or stems) is subjected to solvent extraction, commonly with methanol or ethanol, to obtain a crude extract.
- **Fractionation:** The crude extract is then partitioned with solvents of varying polarity, such as n-hexane, chloroform, and water, to separate compounds based on their solubility. The fraction containing the glycosides is selected for further purification.
- **Chromatography:** The glycoside-rich fraction is subjected to a series of chromatographic separations. This often includes:
  - **Silica Gel Column Chromatography:** To separate compounds based on their polarity.
  - **Reversed-Phase Chromatography (e.g., C18):** For further purification based on hydrophobicity.
  - **High-Performance Liquid Chromatography (HPLC):** As a final purification step to isolate **Dregeoside Da1** to a high degree of purity.

The following diagram illustrates a generalized workflow for the isolation of **Dregeoside Da1**.



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A generalized workflow for the isolation of **Dregeoside Da1**.

## Physicochemical Properties and Spectroscopic Data

**Dregeoside Da1** is characterized as a steroidal glycoside with the chemical formula  $C_{42}H_{70}O_{15}$  and a molecular weight of 815.00 g/mol . Its structure has been elucidated using various spectroscopic techniques.

Property	Value
Molecular Formula	$C_{42}H_{70}O_{15}$
Molecular Weight	815.00 g/mol
CAS Number	98665-65-7
Class	Steroidal Glycoside

Table 1: Physicochemical Properties of **Dregeoside Da1**

The structural determination of **Dregeoside Da1** relies on comprehensive spectroscopic analysis. While the original 1985 data is not readily available, more recent studies have reported  $^1H$  and  $^{13}C$  NMR data, which are summarized below.

$^1H$ NMR (ppm)	$^{13}C$ NMR (ppm)
Please note: Specific peak assignments are not available in the reviewed literature.	Please note: Specific peak assignments are not available in the reviewed literature.

Table 2: NMR Spectroscopic Data for **Dregeoside Da1** (Data is based on information from various sources and may not represent the original reported values.)

## Biological Activity and Potential Signaling Pathways

Preliminary studies on **Dregeoside Da1** and related compounds from *Dregea volubilis* suggest potential anti-inflammatory and immunomodulatory properties. These activities are often

associated with the modulation of key signaling pathways involved in the inflammatory response.

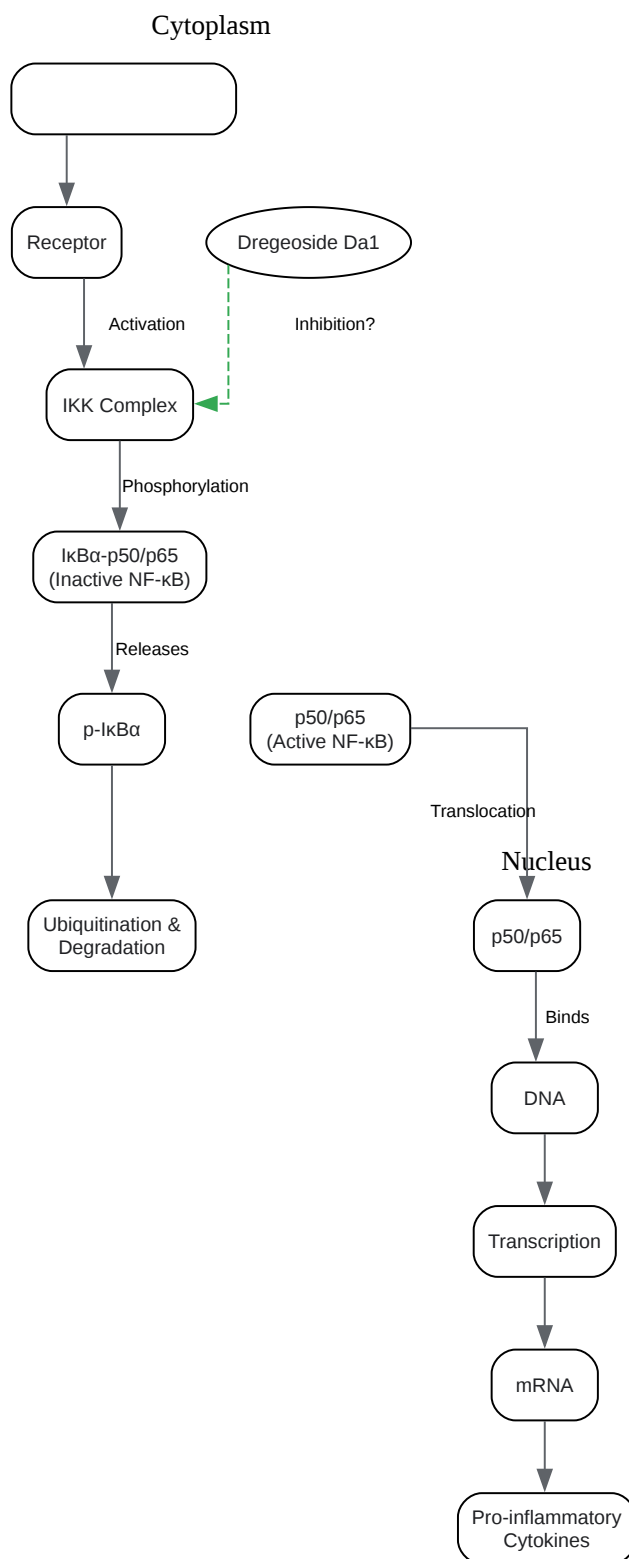
## Anti-inflammatory and Immunomodulatory Effects

Research indicates that **Dregeoside Da1** may contribute to the reduction of pro-inflammatory cytokines. This suggests a potential role in mitigating inflammatory processes. The immunomodulatory effects are likely linked to its influence on immune cell function and signaling.

## Potential Involvement of the NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) pathway is a critical regulator of inflammation, immunity, and cell survival. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. While direct, detailed studies on the interaction of **Dregeoside Da1** with the NF- $\kappa$ B pathway are limited in the public domain, its reported anti-inflammatory properties suggest a plausible mechanism involving the modulation of NF- $\kappa$ B activation.

A hypothetical model of how **Dregeoside Da1** might inhibit the NF- $\kappa$ B pathway is presented below. In this model, an inflammatory stimulus (e.g., a cytokine) would typically lead to the activation of the IKK complex, which then phosphorylates I $\kappa$ B $\alpha$ , leading to its degradation. This allows the p50/p65 NF- $\kappa$ B dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. **Dregeoside Da1** could potentially interfere with one or more steps in this cascade.



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A hypothetical model of NF-κB pathway inhibition by **Dregeoside Da1**.

## Conclusion

**Dregeoside Da1** is a steroidal glycoside originating from the plant *Dregea volubilis*. Its isolation involves standard phytochemistry techniques, and its structure has been confirmed by spectroscopic methods. While detailed experimental protocols from the original discovery are not readily available, subsequent research has provided a general understanding of its sourcing and characterization. Preliminary indications of its anti-inflammatory and immunomodulatory activities, possibly through the inhibition of the NF- $\kappa$ B pathway, make **Dregeoside Da1** a compound of interest for further investigation in the context of drug discovery and development. Future research should focus on elucidating the precise molecular mechanisms of its biological activity and evaluating its therapeutic potential in relevant disease models.

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## References

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